molecular formula C17H16N4O6S B2510917 methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-77-5

methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2510917
CAS No.: 886949-77-5
M. Wt: 404.4
InChI Key: PKKCIPDHSCHDEP-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a thieno[2,3-c]pyridine core, which is a fused heterocyclic structure containing sulfur and nitrogen atoms, and is modified with a carbamoyl group, a nitrobenzamide moiety, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydrogen atoms on the thieno[2,3-c]pyridine core can be substituted with other functional groups.

  • Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

  • Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Heterocyclic compounds with different substituents.

  • Hydrolysis: Carboxylic acids, corresponding alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.

  • Medicine: The compound's interaction with biological targets can be studied for its potential as a therapeutic agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine derivatives: These compounds share the thieno[2,3-c]pyridine core but differ in their substituents.

  • Nitrobenzamide derivatives: These compounds contain the nitrobenzamide moiety but have different core structures.

  • Carbamoyl derivatives: These compounds feature the carbamoyl group but differ in their overall structure.

Uniqueness: Methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its specific combination of functional groups and its fused heterocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-27-17(24)20-6-5-11-12(8-20)28-16(13(11)14(18)22)19-15(23)9-3-2-4-10(7-9)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKCIPDHSCHDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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